molecular formula C6H9NO B8342683 Allylazetidinone

Allylazetidinone

Cat. No. B8342683
M. Wt: 111.14 g/mol
InChI Key: JMIYETBXECHWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04446146

Procedure details

Allylazetidinone (0.22 g) was dissolved in dry N,N-dimethylformamide (5 ml) containing t-butyldimethylsilyl chloride (0.33 g). The solution was cooled to 0° and was treated with triethylamine (0.22 g) in N,N-dimethylformamide (1 ml) over a period of 15 minutes. After a further 15 minutes the solution was poured into ethylacetate/water. The organic phase was separated, washed with dil HCl, brine, dried (Na2SO4), evaporated, and chromatographed on silica gel 60 (230 mesh) eluting with ethylacetate. This gave 4-allyl-1-t-butyldimethylsilylazetidin-2-one (0.39 g).
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step Two
Quantity
0.22 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
ethylacetate water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:7][CH2:6][C:5]1=[O:8])C=C.[Si:9](Cl)([C:12]([CH3:15])([CH3:14])[CH3:13])([CH3:11])[CH3:10].C(N([CH2:22][CH3:23])CC)C.[CH2:24](OC(=O)C)C.O>CN(C)C=O>[CH2:24]([CH:7]1[N:4]([Si:9]([C:12]([CH3:15])([CH3:14])[CH3:13])([CH3:11])[CH3:10])[C:5](=[O:8])[CH2:6]1)[CH:22]=[CH2:23] |f:3.4|

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
C(C=C)N1C(CC1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.33 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Three
Name
Quantity
0.22 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
ethylacetate water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0°
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with dil HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel 60 (230 mesh)
WASH
Type
WASH
Details
eluting with ethylacetate

Outcomes

Product
Name
Type
Smiles
C(C=C)C1CC(N1[Si](C)(C)C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.